4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
CAS No.: 888409-98-1
Cat. No.: VC7295239
Molecular Formula: C18H13BrN2O3S
Molecular Weight: 417.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888409-98-1 |
|---|---|
| Molecular Formula | C18H13BrN2O3S |
| Molecular Weight | 417.28 |
| IUPAC Name | 4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C18H13BrN2O3S/c19-13-4-1-11(2-5-13)17(22)21-18-20-14(10-25-18)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22) |
| Standard InChI Key | DTUAAKBQOSYQEG-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central thiazole ring substituted at the 2-position with a 2,3-dihydro-1,4-benzodioxin-6-yl group and at the 4-position with a brominated benzamide moiety. The benzodioxane component contributes electron-rich aromaticity, while the bromine atom at the para position of the benzamide enhances electrophilic reactivity. Key bond angles and torsional parameters derived from computational models suggest a planar conformation between the thiazole and benzodioxane rings, facilitating π-π stacking interactions with biological targets .
Table 1: Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₄BrN₂O₃S |
| Molecular Weight | 457.31 g/mol |
| LogP (Octanol-Water) | 3.2 ± 0.1 |
| Topological Polar Surface | 95.8 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies
Multi-Step Synthesis
The synthesis typically begins with the preparation of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazol-2-amine via condensation of 1,4-benzodioxane-6-carbaldehyde with thiourea in the presence of iodine, yielding the thiazole core . Subsequent bromination at the benzamide position is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions, with yields optimized to 78% at 0°C in dichloromethane . Final coupling with 4-bromobenzoyl chloride employs HATU-mediated amide bond formation, producing the target compound in >90% purity after recrystallization from ethanol-water mixtures .
Industrial Scalability
Continuous flow reactor systems have been adapted for large-scale production, reducing reaction times from 48 hours (batch) to 6 hours while maintaining 85% yield. Critical process parameters include precise temperature control (±2°C) during bromination and strict exclusion of moisture during amide coupling.
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
Against multidrug-resistant Staphylococcus aureus (MRSA), the compound exhibited a MIC₉₀ of 8 µg/mL, outperforming vancomycin (16 µg/mL) in time-kill assays . Synergistic effects with β-lactams were observed (FICI = 0.312), attributed to penicillin-binding protein (PBP2a) conformational changes detected via molecular dynamics simulations .
Structure-Activity Relationships (SAR)
Bromine Substituent Effects
Comparative studies with non-brominated analogs showed:
-
10-fold enhanced FGFR1 binding affinity (Kd = 38 nM vs. 420 nM)
-
2.5-fold longer plasma half-life (t₁/₂ = 6.7 h vs. 2.6 h) due to reduced CYP3A4-mediated metabolism
Benzodioxane Modifications
Replacement with simpler aryl groups decreased solubility (LogP increase from 3.2 to 4.1) while abolishing antimicrobial activity, underscoring the benzodioxane's role in membrane penetration .
Pharmacokinetic Profile
ADME Properties
| Parameter | Value |
|---|---|
| Bioavailability | 62% (oral, rat) |
| Cmax | 1.8 µM (50 mg/kg dose) |
| AUC₀–24 | 14.3 µM·h |
| Vd | 2.1 L/kg |
| CL | 0.32 L/h/kg |
Hepatic microsomal stability assays showed 78% parent compound remaining after 1 hour, with primary metabolites arising from O-demethylation and thiazole ring oxidation .
Toxicological Considerations
Acute toxicity studies in Wistar rats established an LD₅₀ > 2000 mg/kg, with no observed histopathological changes at 100 mg/kg/day doses over 28 days . Chronic exposure (6 months) revealed reversible hepatocyte vacuolization at ≥50 mg/kg/day, suggesting a therapeutic index >40 for proposed clinical doses .
Future Research Directions
-
Polypharmacology Optimization: Engineering derivatives with selective kinase vs. antimicrobial activity through carboxamide group modifications .
-
Nanoparticle Formulations: Encapsulation in PLGA nanoparticles to enhance blood-brain barrier penetration for glioblastoma applications .
-
Combination Therapies: Screening with immune checkpoint inhibitors to potentiate anticancer effects in PD-L1+ tumors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume